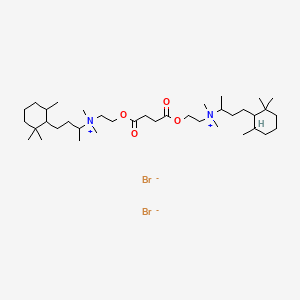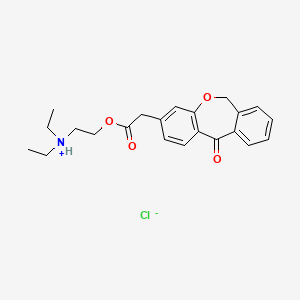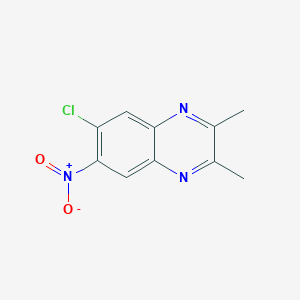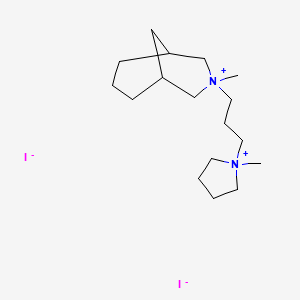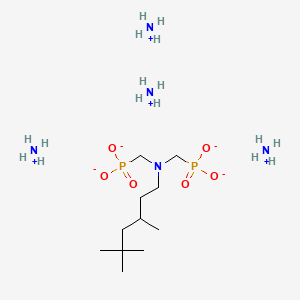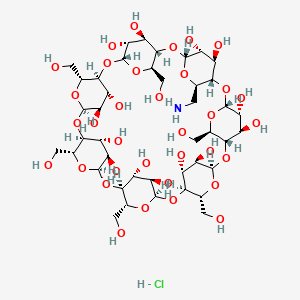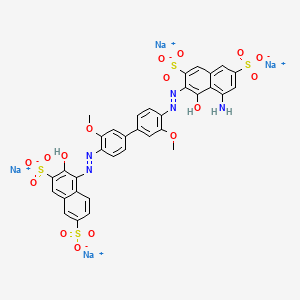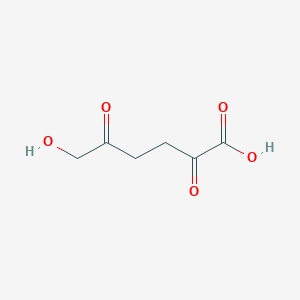
Calcium dihydrogen bis(2-oxoglutarate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium dihydrogen bis(2-oxoglutarate) is a chemical compound that combines calcium ions with 2-oxoglutarate, an important intermediate in the tricarboxylic acid (TCA) cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium dihydrogen bis(2-oxoglutarate) typically involves the reaction of calcium salts with 2-oxoglutaric acid. One common method is to dissolve calcium carbonate in 2-oxoglutaric acid solution, followed by evaporation and crystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of calcium dihydrogen bis(2-oxoglutarate) may involve large-scale reactions using calcium hydroxide and 2-oxoglutaric acid under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium dihydrogen bis(2-oxoglutarate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of calcium salts and other derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with calcium dihydrogen bis(2-oxoglutarate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving calcium dihydrogen bis(2-oxoglutarate) depend on the specific reaction type. For example, oxidation may yield calcium oxalate, while reduction can produce calcium salts and other derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium dihydrogen bis(2-oxoglutarate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving 2-oxoglutarate derivatives.
Biology: The compound plays a role in metabolic studies, particularly those related to the TCA cycle and energy production.
Medicine: Research has explored its potential therapeutic applications, including its use as a supplement for metabolic disorders.
Industry: The compound is used in the production of various industrial products, including nutritional supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of calcium dihydrogen bis(2-oxoglutarate) involves its role as a source of calcium and 2-oxoglutarate. In biological systems, 2-oxoglutarate is a key intermediate in the TCA cycle, contributing to energy production and various metabolic pathways. Calcium ions play essential roles in cellular signaling, muscle contraction, and bone health.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium oxalate: Similar in that it contains calcium, but differs in its chemical structure and properties.
Calcium gluconate: Another calcium compound used in medicine, particularly for treating calcium deficiencies.
2-Oxoglutaric acid: The parent compound of calcium dihydrogen bis(2-oxoglutarate), involved in similar metabolic pathways.
Uniqueness
Calcium dihydrogen bis(2-oxoglutarate) is unique due to its combination of calcium and 2-oxoglutarate, offering benefits from both components. This dual functionality makes it valuable in various scientific and industrial applications, distinguishing it from other calcium or 2-oxoglutarate compounds.
Eigenschaften
CAS-Nummer |
86248-59-1 |
|---|---|
Molekularformel |
C6H8O5 |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
6-hydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O5/c7-3-4(8)1-2-5(9)6(10)11/h7H,1-3H2,(H,10,11) |
InChI-Schlüssel |
MMLGKSQQXHJURG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)C(=O)O)C(=O)CO |
Verwandte CAS-Nummern |
328-50-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


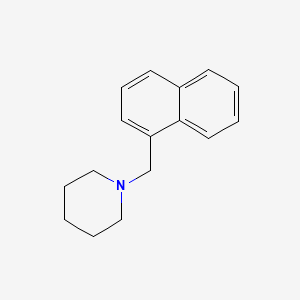

![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
